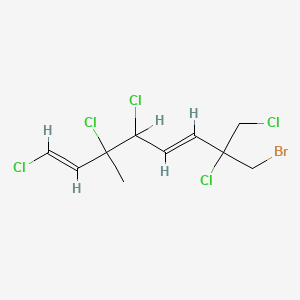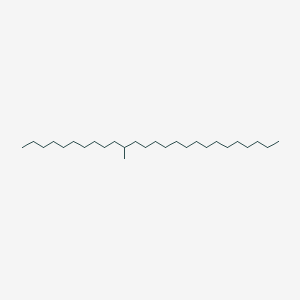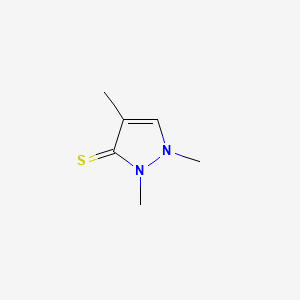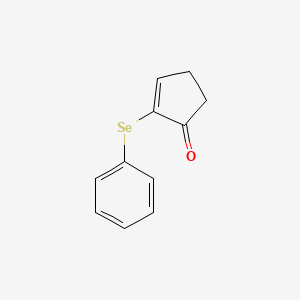
2-Cyclopenten-1-one, 2-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 2-(phenylseleno)- is an organic compound that features a cyclopentenone ring substituted with a phenylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-(phenylseleno)- can be achieved through several methods. One common approach involves the reaction of 2-cyclopenten-1-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for 2-Cyclopenten-1-one, 2-(phenylseleno)- are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using appropriate solvents, and employing purification methods such as distillation or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: Reduction of the carbonyl group in the cyclopentenone ring can yield corresponding alcohols.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group can lead to the formation of selenoxides, while reduction of the carbonyl group can yield alcohols.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 2-(phenylseleno)- involves its ability to undergo various chemical transformations. The phenylseleno group can participate in redox reactions, while the cyclopentenone ring can undergo nucleophilic addition and substitution reactions. These properties enable the compound to interact with molecular targets and pathways in both chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: Lacks the phenylseleno group but shares the cyclopentenone ring structure.
3-Cyclopenten-2-one: An isomer of 2-Cyclopenten-1-one with the carbonyl group in a different position.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Uniqueness
2-Cyclopenten-1-one, 2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
71996-27-5 |
|---|---|
Formule moléculaire |
C11H10OSe |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
2-phenylselanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10OSe/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
Clé InChI |
MFEPZVBBBRZLHD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


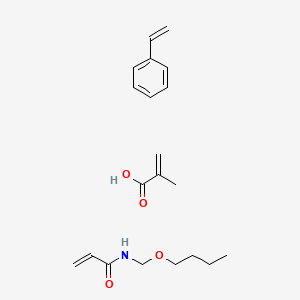
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
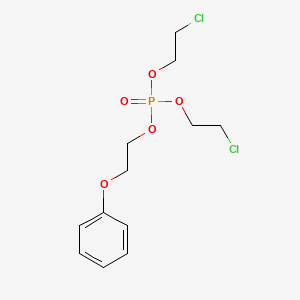
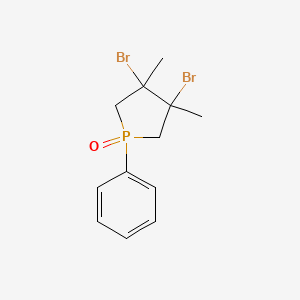
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
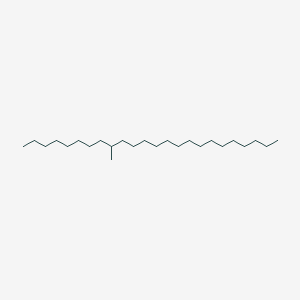
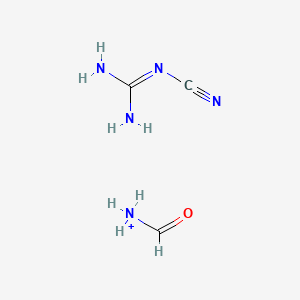
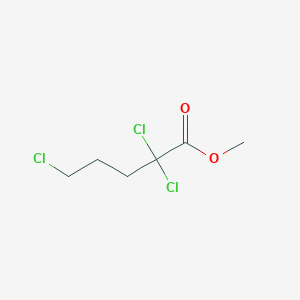

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
